molecular formula C17H16F3NO B2942143 3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 478048-23-6

3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

Cat. No. B2942143
CAS RN: 478048-23-6
M. Wt: 307.316
InChI Key: JDHKJNOQVAJMJT-UHFFFAOYSA-N
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Description

“3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide” is an organic compound . It is a type of benzamide, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula CF3C6H4CON(CH3)2 . The molecular weight is 217.19 .


Physical And Chemical Properties Analysis

The compound has a refractive index n20/D of 1.479 (lit.), a boiling point of 223 °C (lit.), and a density of 1.255 g/mL at 25 °C (lit.) .

Scientific Research Applications

Herbicidal Activity

"3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide" derivatives have shown potential in agricultural applications, specifically as herbicides. A study by Viste, Cirovetti, and Horrom (1970) highlighted a group of benzamides, including this compound, demonstrating herbicidal activity against annual and perennial grasses. This indicates potential utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Synthetic Chemistry

In the realm of synthetic chemistry, "this compound" serves as a precursor for various synthetic pathways, including the formation of heterocyclic annelated compounds and the study of Vilsmeier-Haack reactions. Peesapati and Anuradha (2000) described a reaction producing heterocyclic compounds from similar structures, showcasing the compound's versatility in synthesizing complex molecules (V. Peesapati, K. Anuradha, 2000).

Mitosis Inhibition

Merlin et al. (1987) explored a series of benzamide derivatives, including the one , for their selective inhibition of mitosis in plant cells. This research opens avenues for developing novel herbicides or plant growth regulators with specific modes of action (G. Merlin, F. Nurit, P. Ravanel, J. Bastide, C. Coste, M. Tissut, 1987).

Material Science

The compound also finds applications in material science, particularly in the synthesis of novel polymers and materials with unique properties. For instance, Nimbalkar et al. (2018) reported the ultrasound-assisted synthesis of benzamide derivatives as anti-tubercular scaffolds, highlighting the compound's potential in medicinal chemistry and material science for biomedical applications (Urja D. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, A. P. Nikalje, 2018).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO/c1-11-6-12(2)8-14(7-11)16(22)21-10-13-4-3-5-15(9-13)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHKJNOQVAJMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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